VU0467154
Overview
Description
VU0467154 is a synthetic organic compound that acts as a positive allosteric modulator of the muscarinic acetylcholine receptor subtype M4. This receptor is part of the G protein-coupled receptor family and is involved in various physiological processes, including cognitive function and modulation of neurotransmitter release. This compound was initially developed by Vanderbilt University and has shown potential therapeutic applications in treating cognitive disorders and schizophrenia .
Mechanism of Action
Target of Action
The primary target of VU0467154 is the M4 muscarinic acetylcholine receptor (M4 mAChR) . This receptor subtype is part of the G protein-coupled receptor family and plays a crucial role in various physiological functions, including cognitive processes .
Mode of Action
This compound acts as a positive allosteric modulator (PAM) of the M4 mAChR . This means it enhances the receptor’s response to its natural ligand, acetylcholine, without directly activating the receptor itself . This interaction results in an increased response at M4 mAChRs, leading to a range of downstream effects .
Biochemical Pathways
The activation of M4 mAChRs by this compound can influence several biochemical pathways. These include the modulation of N-methyl-D-aspartate subtype of the glutamate receptor (NMDAR) hypofunction , which is thought to underlie many of the symptoms observed in schizophrenia . By enhancing the function of M4 mAChRs, this compound can potentially reverse these abnormalities .
Pharmacokinetics
This compound exhibits suitable pharmacokinetic properties for in vivo dosing . It has been found to be highly brain penetrant, indicating that it can cross the blood-brain barrier effectively . This property is crucial for its action on central nervous system targets like the M4 mAChR .
Result of Action
The action of this compound leads to several molecular and cellular effects. It has been shown to produce dose-dependent reductions in preclinical models predictive of antipsychotic-like activity . For instance, it can reverse hyperlocomotion in certain mouse models . Additionally, this compound has been found to enhance performance in preclinical models of associative learning and memory functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors While specific environmental influences on this compound are not detailed in the available literature, it’s known that factors such as pH, temperature, and the presence of other biological molecules can impact the action of similar compounds
Biochemical Analysis
Biochemical Properties
“VU0467154” interacts with the M4 muscarinic acetylcholine receptor (mAChR), enhancing the response to acetylcholine . This interaction is characterized by a potentiation effect, with pEC50 values of 7.75, 6.2, and 6 for rat, human, and cynomolgus monkey M4 receptors, respectively .
Cellular Effects
The effects of “this compound” on cells are primarily mediated through its interaction with the M4 mAChR. By potentiating the response to acetylcholine, it can influence various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of “this compound” involves its binding to the M4 mAChR, where it acts as a positive allosteric modulator. This enhances the receptor’s response to acetylcholine, leading to changes in cell signaling and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, “this compound” has been shown to reverse amphetamine-induced hyperlocomotion in rats and mice
Dosage Effects in Animal Models
In animal models, the effects of “this compound” vary with dosage. For example, it has been shown to reverse amphetamine-induced hyperlocomotion in rats and mice at doses ranging from 1 to 56.6 mg/kg .
Metabolic Pathways
Given its interaction with the M4 mAChR, it is likely that it influences pathways related to acetylcholine signaling .
Subcellular Localization
Given its interaction with the M4 mAChR, it is likely that it is localized to regions of the cell where this receptor is present .
Preparation Methods
The synthesis of VU0467154 involves multiple steps, starting with the preparation of the core thieno[2,3-c]pyridazine structure. The synthetic route typically includes the following steps:
Formation of the thieno[2,3-c]pyridazine core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups such as amino, methyl, and carboxamide groups to the core structure.
Final modifications: Attachment of the trifluoromethylsulfonylphenyl group to the core structure.
The reaction conditions for these steps often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
VU0467154 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxamide groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a tool compound to study the modulation of muscarinic acetylcholine receptors.
Biology: Investigated for its effects on neurotransmitter release and cognitive function.
Medicine: Potential therapeutic applications in treating cognitive disorders, schizophrenia, and other psychiatric conditions.
Industry: Utilized in research and development for new pharmacological agents targeting the muscarinic acetylcholine receptor subtype M4
Comparison with Similar Compounds
VU0467154 is unique in its high selectivity and potency as a positive allosteric modulator of the muscarinic acetylcholine receptor subtype M4. Similar compounds include:
LY2033298: Another positive allosteric modulator of the muscarinic acetylcholine receptor subtype M4.
VU0476406: A closely related compound with similar pharmacological properties but optimized for in vivo studies in non-human primates.
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and specific applications .
Properties
IUPAC Name |
5-amino-3,4-dimethyl-N-[[4-(trifluoromethylsulfonyl)phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3S2/c1-8-9(2)23-24-16-12(8)13(21)14(28-16)15(25)22-7-10-3-5-11(6-4-10)29(26,27)17(18,19)20/h3-6H,7,21H2,1-2H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSFKIFLJPECRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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